molecular formula C20H23N5OS2 B2908976 N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396857-25-2

N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2908976
CAS No.: 1396857-25-2
M. Wt: 413.56
InChI Key: BZUDLDXTDZCVJM-UHFFFAOYSA-N
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Description

N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a combination of thiazole, thiophene, pyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Moiety: Starting with 2,4-dimethylthiazole, which can be synthesized via the Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.

    Pyridazine Synthesis: The pyridazine ring can be constructed through the reaction of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Thiophene Introduction: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone with an amine.

    Final Coupling: The final step involves coupling the thiazole, pyridazine, and piperidine intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially if halogenated derivatives are used.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the pyridazine ring could produce dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and pyridazine rings could facilitate binding to metal ions or other cofactors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

What sets this compound apart is the combination of these diverse functional groups in a single molecule, potentially offering a unique set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS2/c1-13-18(28-14(2)22-13)11-21-20(26)15-5-3-9-25(12-15)19-8-7-16(23-24-19)17-6-4-10-27-17/h4,6-8,10,15H,3,5,9,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUDLDXTDZCVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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